N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-5-7-14(8-6-12)15-11-26-19(20-15)23-17(10-13(2)22-23)21-18(24)16-4-3-9-25-16/h3-11H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHPFLSEFEGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide, is a thiazole derivative. Thiazole derivatives have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biochemical pathways and enzymes, or their ability to stimulate or block receptors in biological systems
Biological Activity
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound that exhibits significant biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of several key components:
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Thiazole Moiety : Contributes to antimicrobial and antifungal activities.
- Furan Carboxamide Group : Enhances interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has shown potential against various cancer cell lines. For instance, a study reported that derivatives of pyrazole compounds demonstrated significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values of 3.79 µM and 42.30 µM respectively .
- Another study highlighted that pyrazole-linked compounds inhibited Aurora-A kinase with an IC50 of 0.067 µM, showcasing their potential as targeted cancer therapeutics .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL .
- Pyrazole derivatives are known to exhibit bactericidal properties, making them candidates for further development in treating infections .
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It likely interacts with various receptors and signaling pathways, influencing cellular responses.
Case Studies
Several studies have documented the effects of similar compounds:
| Study | Compound | Cell Line | IC50 Value |
|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 µM |
| Xia et al. | 1-Arylmethyl-3-aryl-1H-pyrazole | Various | 49.85 μM |
These studies illustrate the compound's potential across various applications in medicinal chemistry.
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives
- Compound 3c (): Structure: 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Key Differences: Replaces the thiazole and furan groups with chloro, cyano, and phenyl substituents. Synthesis: Uses EDCI/HOBt coupling in DMF, yielding 62% after purification . Melting Point: 123–125°C, lower than nitro-substituted analogues (e.g., 297°C for nitro-pyrazole in ) .
Sulfonamide-Pyrazole Derivatives ()
- Compound 1: Structure: 4-((3-Amino-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide Key Differences: Replaces carboxamide with sulfonamide and adds pyridinyl substituent. Synthesis: High yield (89%) via nucleophilic substitution . Activity: Designed as apoptosis inducers in colon cancer .
Physicochemical Properties
*Estimated based on analogues.
Pharmacological Potential (Inferred)
Q & A
Q. What are the optimal synthetic routes for N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole-thiazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol or DMF .
- Step 2 : Introduction of the p-tolyl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
- Step 3 : Carboxamide formation using furan-2-carboxylic acid chloride in the presence of a base (e.g., K₂CO₃) . Key parameters include solvent choice (ethanol/DMF), temperature control (60–100°C), and purification via column chromatography .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at pyrazole C3, p-tolyl on thiazole C4) and carboxamide linkage .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak at ~420–450 Da) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and NH stretching (~3300 cm⁻¹) in the carboxamide group .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing byproducts?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis dialysis to remove residual solvents .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improve regioselectivity, but ligand choice (e.g., XPhos) reduces steric hindrance .
- Byproduct Analysis : Use HPLC to monitor intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of furan-2-carboxylic acid chloride to pyrazole-thiazole precursor) .
Q. What mechanistic insights explain its biological activity in cancer models?
- Target Interaction : The compound’s thiazole and pyrazole moieties likely inhibit kinase pathways (e.g., EGFR or VEGFR) by mimicking ATP-binding motifs. Molecular docking studies with homology models can predict binding affinities .
- Cellular Assays : Dose-response curves (IC₅₀ values) against NCI-60 cell lines (e.g., melanoma M14, breast cancer MDA-MB-231) reveal selectivity. Contradictions in potency between cell lines may arise from differential expression of target proteins .
Q. How do structural modifications impact solubility and bioavailability?
- Substituent Effects :
| Substituent Position | Modification | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Pyrazole C3 | Methyl → Ethyl | 0.8 → 0.5 | 3.2 → 3.8 |
| Thiazole C4 | p-Tolyl → CF₃ | 0.3 → 0.6 | 4.1 → 3.5 |
| Data from analogs suggest electron-withdrawing groups (e.g., CF₃) enhance aqueous solubility but reduce membrane permeability . |
- Prodrug Strategies : Esterification of the carboxamide group increases intestinal absorption, with in vivo hydrolysis restoring activity .
Q. How can contradictory data on metabolic stability be resolved?
- In Vitro Models : Compare hepatic microsomal stability across species (human vs. rodent) to identify species-specific CYP450 metabolism .
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS, identifying unstable sites (e.g., furan ring oxidation) .
Methodological Guidance
Q. What protocols validate purity for in vivo studies?
- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) with purity ≥98% (λ = 254 nm) .
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) to confirm absence of solvent residues .
Q. Which in silico tools predict ADMET properties?
- SwissADME : Estimates LogP (2.8–3.5), GI absorption (high), and CYP2D6 inhibition risk .
- AutoDock Vina : Simulates binding to human serum albumin (HSA) to predict plasma protein binding (>90%) .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across studies?
- Assay Conditions : Discrepancies arise from incubation time (48 vs. 72 hr), serum concentration (5% vs. 10% FBS), or endpoint detection (MTT vs. resazurin) .
- Compound Stability : Degradation in DMSO stock solutions (≥1 month storage) reduces potency; use fresh solutions or lyophilized forms .
Q. How to address conflicting reports on thiazole ring reactivity?
- pH-Dependent Reactivity : Thiazole undergoes hydrolysis under acidic conditions (pH < 3), but remains stable in neutral buffers. Confirm reaction pH via inline probes during synthesis .
- Competitive Side Reactions : Thiazole C2 may undergo unintended alkylation; use protecting groups (e.g., Boc) during functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
